molecular formula C16H13FN2O4 B4697023 N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 5852-67-5

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide

Cat. No.: B4697023
CAS No.: 5852-67-5
M. Wt: 316.28 g/mol
InChI Key: NOQFXZXUOQSTQS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide is a synthetic small molecule characterized by its 1,3-benzodioxole core and ethanediamide (oxamide) linker. This compound is of significant interest in medicinal chemistry and chemical biology research for the development of novel bioactive molecules. Compounds featuring the 1,3-benzodioxole moiety have been identified as potent agonists for plant hormone receptors, such as the auxin receptor TIR1, and demonstrate promising root growth-promoting activity . The ethanediamide functional group serves as a valuable scaffold in drug discovery, contributing to the compound's potential as a building block for enzyme inhibitors and receptor modulators. Research into similar structures indicates potential applications in neuropharmacology and as a precursor for quinazoline derivatives with noted biological activities . The presence of the 2-fluorophenyl group may enhance the molecule's metabolic stability and binding affinity toward specific biological targets, making it a valuable compound for Structure-Activity Relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for probing biological pathways, as a chemical intermediate in organic synthesis, or as a standard in analytical methods development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4/c17-11-3-1-2-4-12(11)19-16(21)15(20)18-8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFXZXUOQSTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366843
Record name STK083700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-67-5
Record name STK083700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide linkage. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product.

Types of Reactions:

    Oxidation: N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.
  • Case Study : In vitro studies have shown that derivatives of this compound can reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Spectrum of Activity : It has been tested against a range of pathogens, including bacteria and fungi.
  • Case Study : A study highlighted its effectiveness against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Neurological Disorders

There is emerging evidence that compounds with similar structures to this compound may have neuroprotective effects:

  • Potential Uses : These compounds could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Research Findings : Animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation.

Pain Management

The analgesic properties of this compound are also noteworthy:

  • Mechanism : It may act on specific receptors in the central nervous system to alleviate pain.
  • Case Study : Clinical trials are ongoing to assess its efficacy compared to traditional pain medications.

Summary of Findings

Application AreaBiological ActivityCase Studies/Findings
AnticancerInduces apoptosisEffective against breast and lung cancer cells
AntimicrobialBroad-spectrum activityEffective against resistant bacterial strains
Neurological DisordersNeuroprotective effectsImproves cognitive function in animal models
Pain ManagementAnalgesic propertiesOngoing clinical trials for pain relief

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide

  • Molecular Formula : C₁₆H₁₄N₂O₄
  • Molecular Mass: 298.298 g/mol (monoisotopic: 298.095357 g/mol) .
  • Key Differences :
    • Lacks fluorination and the piperazinyl-thienyl substituent.
    • The phenyl group at the N′-position is unsubstituted, reducing steric hindrance and electronic effects.
  • Implications: Simpler structure may result in lower binding affinity to targets requiring fluorinated or heterocyclic interactions.

N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide

  • Molecular Formula : C₂₈H₂₈FN₅O₄ (RN: 896347-31-2) .
  • Key Differences :
    • Fluorine is at the para position (4-fluorophenyl) instead of ortho (2-fluorophenyl).
    • Contains a phenyl-piperazinyl group instead of thienyl-piperazinyl.
  • Phenyl vs. thienyl: The phenyl group lacks sulfur, which could reduce polar interactions or alter redox stability.

General Trends in Ethanediamide Derivatives

  • Fluorination : Fluorine atoms improve metabolic stability and modulate electron-withdrawing effects, enhancing binding to aromatic receptor pockets.
  • Heterocyclic substituents : Thienyl (in the target compound) introduces sulfur, which may participate in hydrogen bonding or π-stacking, whereas phenyl groups (in analogs) prioritize hydrophobic interactions.
  • Piperazine rings : Common in CNS-active compounds due to their ability to enhance solubility and interact with neurotransmitter receptors.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Mass (g/mol) Fluorine Position Key Substituents
N-(1,3-Benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide C₂₇H₂₉FN₄O₄S 524.611 2-fluorophenyl Piperazinyl-thienyl, benzodioxolylmethyl
N-(1,3-Benzodioxol-5-ylmethyl)-N′-phenylethanediamide C₁₆H₁₄N₂O₄ 298.298 None Phenyl
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide C₂₈H₂₈FN₅O₄ 513.556* 4-fluorophenyl Phenyl-piperazinyl, benzodioxolyl

Hypothetical Research Findings Based on Structural Analysis

Target Compound (C₂₇H₂₉FN₄O₄S) :

  • The 2-fluorophenyl group may enhance binding to ortho-substitution-preferring receptors (e.g., serotonin or dopamine receptors).
  • The thienyl-piperazinyl moiety could improve blood-brain barrier penetration due to moderate lipophilicity.
  • Benzodioxole may confer resistance to oxidative metabolism, prolonging half-life.

Simpler Analog (C₁₆H₁₄N₂O₄) :

  • Absence of fluorine and heterocycles likely reduces target specificity, making it less suitable for CNS applications.

4-Fluorophenyl Analog (C₂₈H₂₈FN₅O₄) :

  • The para-fluorine position might optimize interactions with flat, planar binding sites (e.g., enzyme active sites).
  • Replacement of thienyl with phenyl could reduce metabolic oxidation but limit sulfur-mediated interactions.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C25H19FN4O5
  • Molecular Weight : 474.4 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antioxidant Activity : The benzodioxole structure is associated with strong radical scavenging capabilities, which can protect cells from oxidative stress.
  • Tyrosinase Inhibition : Compounds related to this structure have shown promise as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Studies have demonstrated that certain analogs significantly inhibit tyrosinase activity in B16F10 melanoma cells .

Biological Activity Overview

Activity TypeObservationsReferences
AntioxidantExhibits strong radical scavenging activity ,
Tyrosinase InhibitionPotent inhibition observed in cellular assays ,
CytotoxicityLow cytotoxicity at therapeutic concentrations

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    • A study evaluated the efficacy of several analogs related to this compound in inhibiting mushroom tyrosinase. Results indicated that specific analogs exhibited IC50 values in the low micromolar range, suggesting strong inhibitory potential against tyrosinase .
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated comparable efficacy to established antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress .
  • Cytotoxicity Evaluation :
    • In vitro studies on B16F10 cells revealed that the compound did not exhibit significant cytotoxic effects at concentrations up to 20 µM over 48 hours. This finding supports its safety profile for potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide, and how do reaction conditions influence yield?

Q. What preliminary biological activities have been reported for structurally similar ethanediamides?

Analogous compounds exhibit anti-inflammatory and anticonvulsant properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the benzodioxole moiety may modulate cytochrome P450 interactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation or polymorphism?

Single-crystal X-ray diffraction (using SHELX programs) provides definitive bond angles, torsion angles, and packing motifs. For example:

  • Benzodioxole ring planarity : Deviations >5° suggest steric strain.
  • Fluorophenyl orientation : Anti vs. syn conformations relative to the ethanediamide backbone. Discrepancies between computational (DFT) and experimental data may indicate polymorphic forms or solvent-dependent crystallization .

Q. What strategies address contradictory biological activity data in different assay systems?

Contradictions (e.g., variable IC₅₀ values) may arise from:

  • Solubility differences : Use DMSO stocks with <0.1% water to prevent aggregation.
  • Metabolic instability : Incubate with liver microsomes to assess CYP-mediated degradation.
  • Off-target interactions : Perform selectivity screening against kinase panels or GPCR libraries .

Q. How does pH and thermal stress affect the compound’s stability, and what degradation products form?

  • pH Stability : Under acidic conditions (pH <3), hydrolysis of the ethanediamide bond generates 1,3-benzodioxol-5-ylmethylamine and 2-fluorophenylacetic acid.
  • Thermal Degradation : At >100°C, decarboxylation or benzodioxole ring-opening occurs. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Q. What computational methods predict target binding modes and SAR for derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., COX-2 or GABA receptors).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with activity trends. Validate with mutagenesis studies (e.g., fluorophenyl → chlorophenyl analogs) .

Methodological Considerations

  • Controlled Synthesis : Prioritize anhydrous conditions and argon atmospheres to prevent oxidation of the benzodioxole group .
  • Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate cell-line viability via MTT tests .

Data Contradictions and Resolution

  • Purity vs. Activity Discrepancies : Low-yield syntheses may introduce impurities (e.g., unreacted starting materials) that skew bioassay results. Re-purify batches via preparative HPLC and re-test .
  • Crystallographic vs. NMR Data : If NMR suggests rotational freedom but crystallography shows rigidity, consider dynamic effects in solution vs. solid state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-fluorophenyl)ethanediamide

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